Benzoic acid, 4-(2-nitroethenyl)-
Description
Benzoic acid, 4-(2-nitroethenyl)-, is a nitro-substituted benzoic acid derivative characterized by a nitroethenyl (-CH₂-CH₂-NO₂) group at the para position of the benzene ring. The nitroethenyl group introduces significant electron-withdrawing effects, enhancing the acidity of the carboxylic acid group and influencing reactivity in substitution or conjugation reactions. Such derivatives are often explored for pharmaceutical, agrochemical, or materials science applications due to their unique electronic properties .
Properties
IUPAC Name |
4-(2-nitroethenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQGFOJCOPZGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The
Comparison with Similar Compounds
Substituent Position and Electronic Effects
| Compound Name | CAS Number | Substituent(s) | Key Properties |
|---|---|---|---|
| Benzoic acid, 4-(2-nitroethenyl)- | Not provided | -CH₂-CH₂-NO₂ at C4 | Strong electron-withdrawing effect; enhanced acidity; potential conjugation. |
| Benzoic acid, 4-nitro- | 62-23-7 | -NO₂ at C4 | High acidity (pKa ~1.5); used as a precursor in dyes and pharmaceuticals. |
| Benzoic acid, 4,5-diethoxy-2-nitro-, ethyl ester | 16358-92-2 | -NO₂ at C2; -OEt at C4, C5; ethyl ester | Reduced acidity due to ester; nitro group modifies reactivity for synthesis. |
| Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester | 918943-21-2 | -NO₂ at C4 of benzoyl; methyl ester | Nitrobenzoyl group introduces steric hindrance; ester reduces solubility. |
Key Observations :
- Acidity : The nitroethenyl group in benzoic acid, 4-(2-nitroethenyl)-, likely results in higher acidity than simple nitrobenzoic acids (e.g., 4-nitrobenzoic acid) due to extended conjugation .
- Reactivity : Nitroethenyl derivatives may undergo addition or cyclization reactions, unlike nitrobenzoic acids, which are more prone to electrophilic substitution.
Research Findings and Structural Insights
- Crystallography : Tools like SHELX and SIR97 () are critical for resolving the spatial arrangement of nitroethenyl groups, which may form planar structures due to conjugation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
